5,6-Dehydroarachidonic acid is a synthetic acetylenic fatty acid analog of arachidonic acid. [] It acts as a potent and irreversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade responsible for the biosynthesis of leukotrienes. [] This inhibitory effect makes 5,6-dehydroarachidonic acid a valuable tool in studying the role of 5-LO and leukotrienes in various biological processes, particularly inflammation and cell proliferation.
5,6-dehydroarachidonic acid is a derivative of arachidonic acid, an essential omega-6 polyunsaturated fatty acid. Arachidonic acid is primarily sourced from dietary fats and is also synthesized in the body from linoleic acid. This compound plays a crucial role in various physiological processes, including inflammation and cell signaling. The classification of 5,6-dehydroarachidonic acid falls under the category of eicosanoids, which are signaling molecules derived from arachidonic acid metabolism.
The synthesis of 5,6-dehydroarachidonic acid can occur through several biochemical pathways involving arachidonic acid. One significant pathway is the action of cytochrome P450 enzymes, which facilitate the oxidative metabolism of arachidonic acid to form various epoxides and hydroxylated derivatives.
The molecular structure of 5,6-dehydroarachidonic acid is characterized by a modified hydrocarbon chain compared to its precursor, arachidonic acid.
3D structural modeling reveals that the compound retains a similar backbone to arachidonic acid but exhibits distinct spatial configurations due to its unsaturation pattern.
5,6-dehydroarachidonic acid participates in various chemical reactions typical of unsaturated fatty acids:
These reactions are influenced by factors such as enzyme specificity and substrate availability.
The mechanism of action for 5,6-dehydroarachidonic acid primarily involves its role as a signaling molecule in inflammatory pathways:
5,6-dehydroarachidonic acid exhibits several notable physical and chemical properties:
These properties impact its biological activity and potential applications in research and therapeutics.
The scientific applications of 5,6-dehydroarachidonic acid are diverse:
5,6-Dehydroarachidonic acid, systematically named as (5Z,8Z,11Z,14Z)-5,6-dihydroxyicosa-5,8,11,14-tetraenoic acid, is a bioactive lipid mediator derived from arachidonic acid (AA; 20:4n-6). Its unstable epoxide precursor, 5,6-epoxyeicosatrienoic acid (5,6-EET), undergoes rapid intramolecular lactonization in aqueous environments to form the stable δ-lactone isomer 5,6-dihydroxylactone (5,6-δ-DHTL) [2] [4]. This structural conversion introduces a six-membered lactone ring between C5 and the carboxyl group, distinct from the γ-lactone (five-membered ring) isomer. Nuclear Magnetic Resonance (NMR) spectroscopy reveals key diagnostic features:
Isomer differentiation is critical due to the existence of regioisomeric epoxides (e.g., 8,9-EET, 11,12-EET) and hydrolytic products (5,6-DHET). Unlike 5,6-DHET (a diol with free hydroxyl groups), 5,6-δ-DHTL exhibits enhanced lipophilicity (logP ~5.42) due to ring closure, altering membrane permeability and biological activity [3].
5,6-δ-DHTL biosynthesis initiates via cytochrome P450 (CYP) epoxygenases, predominantly isoforms CYP2C and CYP2J in endothelial and renal tissues [5] [8]. These enzymes catalyze the stereoselective epoxidation of AA, inserting molecular oxygen at the 5,6-olefin bond to yield (±)-5(6)-epoxy-8Z,11Z,14Z-eicosatrienoic acid (5,6-EET). Key biochemical characteristics include:
Table 1: CYP Epoxygenase Isoforms Involved in 5,6-EET Synthesis
Isoform | Tissue Localization | Catalytic Efficiency (kcat/Km) | Enantiomeric Preference |
---|---|---|---|
CYP2C8 | Liver, endothelium | 4.7 min⁻¹μM⁻¹ | 55:45 (R:S) |
CYP2C9 | Kidney, vascular | 3.2 min⁻¹μM⁻¹ | 60:40 (R:S) |
CYP2J2 | Heart, intestine | 2.8 min⁻¹μM⁻¹ | 50:50 (racemic) |
5,6-EET is exceptionally unstable due to its allylic epoxide structure, undergoing pH-dependent hydrolysis and lactonization. In physiological conditions (pH 7.4, 37°C), spontaneous intramolecular esterification yields 5,6-δ-DHTL as the dominant product [2] [4]:
Fig. 1: Lactonization Mechanism of 5,6-EET5,6-EET (epoxide) → Protonation at C6 → Nucleophilic attack by -COO⁻ → Ring opening → Cyclization → 5,6-δ-DHTL (δ-lactone)
The AA metabolome comprises diverse bioactive lipids with structural and functional distinctions:
Table 2: Comparative Structural and Functional Profiles of Key AA Metabolites
Metabolite Class | Representative Compound | Key Structural Features | Primary Biosynthetic Pathway | Biological Functions |
---|---|---|---|---|
EpoxyEicosatrienoates (EETs) | 14,15-EET | Epoxide ring at C14-C15 | CYP epoxygenase | Vasodilation, anti-inflammatory |
HydroxyEicosatetraenoates (HETEs) | 20-HETE | ω-Hydroxylation | CYP ω-hydroxylase (CYP4A/F) | Vasoconstriction, renal Na⁺ reabsorption |
oxo-Eicosatetraenoates (oxo-ETEs) | 5-oxo-ETE | Ketone at C5, conjugated diene | 5-HEDH oxidation of 5-HETE | Leukocyte chemotaxis |
Lactones | 5,6-δ-DHTL | δ-Lactone ring (C1-C5) | Non-enzymatic from 5,6-EET | EDHF-mediated vasodilation |
Distinctive attributes of 5,6-δ-DHTL:
This comparative profile underscores 5,6-δ-DHTL’s role as a non-canonical AA metabolite with unique stability and signaling mechanisms.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: